molecular formula C11H10N2O2S B2662307 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one CAS No. 886140-11-0

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Cat. No. B2662307
CAS RN: 886140-11-0
M. Wt: 234.27
InChI Key: CHIYLSFVNLCDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP belongs to the class of pyrimidines and is known to possess a thioxo group, a methoxyphenyl group, and a carbonyl group in its chemical structure.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, focusing on six unique fields:

Antimicrobial Agents

Research has shown that derivatives of dihydropyrimidinones, including 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Activity

Studies have indicated that this compound and its derivatives possess cytotoxic effects against certain cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) in cancer cells, which can be a promising approach for cancer therapy .

Anti-inflammatory Properties

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been investigated for its anti-inflammatory effects. It can potentially inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms in various inflammatory diseases .

properties

IUPAC Name

6-(2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-7(9)8-6-10(14)13-11(16)12-8/h2-6H,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIYLSFVNLCDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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